6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide
Description
This compound belongs to the thiazolidinone class of heterocyclic molecules, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure features:
- A thiazolidinone core (4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) with a conjugated exocyclic double bond (5E configuration).
- A hexanamide chain linked to a pyridin-2-yl group at position 6, enhancing solubility and target-binding affinity through hydrogen bonding and hydrophobic interactions.
Thiazolidinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . The presence of the thiophene moiety may further modulate electronic properties and bioavailability .
Properties
IUPAC Name |
6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S3/c23-17(21-16-8-3-4-10-20-16)9-2-1-5-11-22-18(24)15(27-19(22)25)13-14-7-6-12-26-14/h3-4,6-8,10,12-13H,1-2,5,9,11H2,(H,20,21,23)/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNODOFKNMAHVSY-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide (CAS No. 612804-18-9) is a thiazolidinone derivative known for its potential biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and relevant case studies, highlighting its therapeutic potential.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Thiazolidinone ring : This core structure is known for diverse pharmacological properties.
- Pyridine moiety : Contributes to its biological activity.
Molecular Formula : CHNOS
Molecular Weight : 432.58 g/mol
Biological Activity
Research indicates that compounds similar to this thiazolidinone exhibit significant biological activities, including:
1. Antidiabetic Effects
Thiazolidinone derivatives are recognized for their insulin-sensitizing properties. Studies have shown that these compounds can enhance glucose uptake in cells and improve insulin sensitivity, making them potential candidates for diabetes treatment .
2. Antimicrobial Properties
The presence of sulfur and nitrogen in the thiazolidinone structure is associated with antimicrobial activity. Compounds within this class have demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections .
3. Anti-inflammatory Activity
Thiazolidinones are also noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in conditions like arthritis and other inflammatory diseases .
Case Studies
Several studies have explored the biological activity of thiazolidinone derivatives:
Case Study 1: Antidiabetic Activity
A study conducted on a series of thiazolidinones demonstrated that modifications at the C5 position significantly enhanced their antidiabetic effects. The introduction of various substituents led to improved glucose-lowering activities in diabetic animal models .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that thiazolidinone derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Synthesis Methods
The synthesis of this compound typically involves:
- Knoevenagel Condensation : A common method for forming thiazolidinones by reacting aldehydes with thiazolidine derivatives.
- Modification of C5 Position : Altering substituents at the C5 position can enhance biological activity, as demonstrated in various studies .
Comparative Analysis of Thiazolidinone Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Thiazolidinedione | Contains thiazolidine ring | Known for insulin sensitization |
| Benzamide Derivative | Amide functional group | Varies in biological activity based on substitutions |
| 4-Oxo-Thiazolidine | Similar core structure | Often exhibits antibacterial properties |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Numerous studies have investigated the antimicrobial properties of thiazolidine derivatives. The compound has shown promising results against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. For instance, derivatives of thiazolidine have been synthesized and tested for their minimum inhibitory concentrations (MIC), indicating their efficacy as potential antimicrobial agents .
-
Anticancer Properties :
- The structural features of thiazolidine compounds often correlate with anticancer activity. Research has demonstrated that similar compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The thiazolidine moiety enhances the interaction with biological targets involved in cancer progression .
Antimicrobial Evaluation
A recent study evaluated a series of thiazolidine derivatives for their antimicrobial activity. The results indicated that certain modifications to the thiazolidine structure significantly increased potency against Gram-positive and Gram-negative bacteria. Specifically, compounds with thiophenyl substitutions exhibited enhanced activity due to improved binding affinity to bacterial enzymes .
Anticancer Research
In another study focusing on anticancer applications, the compound was assessed for its ability to inhibit cell growth in human cancer cell lines. The results showed that it effectively reduced cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
The biological activity of 6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide is attributed to several factors:
- Molecular Interactions : The presence of sulfur atoms in the thiazolidine ring facilitates interactions with biological macromolecules, potentially leading to inhibition of key enzymes involved in microbial resistance or cancer progression.
- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications at specific positions on the thiazolidine ring can lead to significant enhancements in biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazolidinone Ring
The 4-oxo-2-sulfanylidene thiazolidinone moiety enables nucleophilic attack at the C-2 or C-5 positions under basic or acidic conditions.
Electrophilic Aromatic Substitution (Thiophene Ring)
The thiophen-2-ylmethylidene group undergoes electrophilic substitution at the α-position relative to the sulfur atom.
Oxidation/Reduction Reactions
The exocyclic double bond (5E-configuration) and sulfur centers are redox-active sites.
Amide Bond Reactivity
The N-pyridin-2-ylhexanamide side chain participates in hydrolysis and coupling reactions.
Cycloaddition and Cross-Coupling Reactions
The conjugated system facilitates participation in cycloadditions and transition-metal-catalyzed couplings.
Key Mechanistic Insights:
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural similarities with the target molecule, differing primarily in substituents and chain length:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The pyridin-2-yl group in the target compound may enhance binding to kinase targets compared to phenyl or morpholin-4-yl groups due to its planar aromaticity and nitrogen lone pairs .
Stereoelectronic Properties: The thiophen-2-ylmethylidene group in the target compound and introduces electron-rich regions, favoring interactions with hydrophobic enzyme pockets.
Biological Activity: Thiazolidinones with thiophene substituents (e.g., , target compound) are hypothesized to exhibit stronger antifungal and anticancer activity than those with phenyl groups . Morpholin-4-yl derivatives (e.g., ) are often associated with improved solubility and CNS penetration .
Bioactivity Profiling and Target Prediction
Data mining studies () indicate that thiazolidinones with thiophene substituents cluster into bioactivity groups associated with tyrosine kinase inhibition and apoptosis induction. The target compound’s long alkyl chain may facilitate interactions with lipid-rich tumor microenvironments, as seen in structurally related anticancer agents .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-halo carbonyl compounds under basic conditions (e.g., K₂CO₃/EtOH) .
- Step 2: Introduction of the thiophen-2-ylmethylidene group via Knoevenagel condensation using thiophene-2-carboxaldehyde and catalytic piperidine .
- Step 3: Alkylation of the hexanamide chain with pyridin-2-amine using DCC/DMAP coupling . Purity Optimization: Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (EtOH/H₂O) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- NMR: ¹H/¹³C NMR to confirm regioselectivity of the thiazolidinone ring and E-configuration of the exocyclic double bond (δ ~7.2–7.8 ppm for thiophene protons) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~490–500 Da) and detect side products .
- FT-IR: Key peaks at ~1680 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S), and ~3100 cm⁻¹ (NH stretching) .
Q. How should preliminary biological screening assays be designed?
- Antimicrobial Activity: Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer Potential: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations, with cisplatin as a reference .
- Cytotoxicity: Test on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., serum interference, incubation time). Mitigation strategies:
- Dose-Response Curves: Use 8–10 concentration points to confirm EC₅₀/IC₅₀ trends .
- Target Validation: Perform kinase inhibition assays (e.g., EGFR, VEGFR2) to correlate activity with molecular targets .
- Metabolic Stability: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. How can structure-activity relationship (SAR) studies be structured for this compound?
- Core Modifications: Replace the thiazolidinone ring with oxazolidinone or rhodanine to evaluate impact on bioactivity .
- Substituent Effects: Synthesize analogs with halogenated thiophene (e.g., 5-Cl-thiophene) or pyridine (e.g., 3-CN-pyridine) groups to assess electronic effects .
- Chain Length Variation: Test hexanamide vs. pentanamide/phenylacetamide derivatives to determine optimal linker length .
Q. What computational methods support mechanistic studies?
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1, PDB: 7UM1) to predict binding modes .
- DFT Calculations: Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for electrophilic attack .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess conformational stability in aqueous/lipid bilayers .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Byproduct Formation: Optimize reaction stoichiometry (e.g., 1.2 eq. of thiophene-2-carboxaldehyde) to minimize dimerization .
- Solvent Selection: Replace EtOH with MeCN for better solubility in large-scale Knoevenagel reactions .
- Purification: Switch from column chromatography to centrifugal partition chromatography (CPC) for faster throughput .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
